8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide
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Overview
Description
8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(morpholine-4-carbonyl)phenylboronic acid and 8-ethoxy-2-oxochromene-3-carboxylic acid.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between the boronic acid and the chromene derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Amidation: The final step involves the amidation of the coupled product with an appropriate amine, such as morpholine, under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the chromene ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chromene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced chromene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cellular processes, such as apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. Additionally, it can induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-2-oxochromene-3-carboxamide
- 8-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide
- 6-ethoxy-2-oxochromene-3-carboxamide
Uniqueness
8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the morpholine-4-carbonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-2-30-19-5-3-4-16-14-18(23(28)31-20(16)19)21(26)24-17-8-6-15(7-9-17)22(27)25-10-12-29-13-11-25/h3-9,14H,2,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWGJTJGAJWJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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